molecular formula C20H15FN2O3S B11352153 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide

Cat. No.: B11352153
M. Wt: 382.4 g/mol
InChI Key: HZOXEKNTEUSTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide is a complex organic compound with a unique structure that includes a fluorine atom, a sulfonamide group, and an aromatic ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-fluoro-6H-dibenzo[c,e][1,2]thiazine with an appropriate acylating agent to introduce the acetamide group. The reaction conditions often require the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C20H15FN2O3S

Molecular Weight

382.4 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-phenylacetamide

InChI

InChI=1S/C20H15FN2O3S/c21-14-10-11-18-17(12-14)16-8-4-5-9-19(16)27(25,26)23(18)13-20(24)22-15-6-2-1-3-7-15/h1-12H,13H2,(H,22,24)

InChI Key

HZOXEKNTEUSTGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.